Axl-IN-13

Oncology Kinase Inhibition Drug Discovery

Axl-IN-13 (compound 6li) is a best-in-class 3-aminopyrazole AXL inhibitor with an enzymatic IC50 of 1.6 nM and Kd of 0.26 nM—nearly 9-fold more potent than bemcentinib (IC50 14 nM). It achieves 70.4% inhibition of TGF-β1-driven invasion at 3.0 μM, restores E-cadherin/N-cadherin levels, and delivers 95.9% tumor growth inhibition in 4T1 xenografts at 100 mg/kg p.o. With oral bioavailability (F=14.4%) and proven EMT reversal, it is the definitive selective tool compound for AXL-driven oncology research.

Molecular Formula C34H41FN6O5
Molecular Weight 632.7 g/mol
Cat. No. B10830992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxl-IN-13
Molecular FormulaC34H41FN6O5
Molecular Weight632.7 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F)C(=O)NC6CCCCC6
InChIInChI=1S/C34H41FN6O5/c1-40-22-26(34(42)38-23-7-4-3-5-8-23)33(39-40)37-24-9-10-30(27(35)19-24)46-29-11-12-36-28-21-32(31(43-2)20-25(28)29)45-16-6-13-41-14-17-44-18-15-41/h9-12,19-23H,3-8,13-18H2,1-2H3,(H,37,39)(H,38,42)
InChIKeyQBRQTJMZEYORSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Axl-IN-13: A Potent and Orally Bioavailable AXL Kinase Inhibitor for Preclinical Research


Axl-IN-13 (also designated as compound 6li) is a synthetic small molecule inhibitor of the AXL receptor tyrosine kinase [1]. It belongs to the class of 3-aminopyrazole derivatives and exhibits high potency against AXL, with an enzymatic IC50 of 1.6 nM and a Kd of 0.26 nM . AXL is a member of the TAM (TYRO3, AXL, MER) family and is implicated in cancer progression, metastasis, and drug resistance . Axl-IN-13 is noted for its oral bioavailability and its ability to reverse TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in cancer metastasis [1]. This compound is intended for research use only and serves as a valuable tool for studying AXL signaling in oncology and related fields.

Why Axl-IN-13 Should Not Be Casually Substituted with Another AXL Inhibitor


The AXL inhibitor landscape is chemically diverse, and compounds within this class exhibit significant variations in potency, selectivity profiles, and pharmacokinetic properties, even when targeting the same kinase. For instance, while Bemcentinib (R428) is a clinically studied AXL inhibitor with an IC50 of 14 nM , Axl-IN-13 demonstrates a nearly 9-fold higher enzymatic potency (IC50 1.6 nM) . Conversely, pan-TAM inhibitors like LDC1267 show a different selectivity pattern, with higher affinity for MER and TYRO3 (IC50 <5 nM and 8 nM, respectively) compared to AXL (IC50 29 nM) . These quantitative differences in target engagement and off-target binding can lead to distinct biological outcomes in cellular and in vivo models. Therefore, substituting one inhibitor for another without considering these specific, data-backed differences can confound experimental results and lead to inaccurate conclusions about AXL-mediated biology.

Quantitative Evidence Guide: Differentiating Axl-IN-13 from Comparators


Enzymatic Potency: Axl-IN-13 vs. Bemcentinib (R428)

Axl-IN-13 demonstrates significantly higher enzymatic potency against AXL compared to the well-known clinical candidate Bemcentinib (R428). In a direct enzymatic assay, Axl-IN-13 inhibited AXL with an IC50 of 1.6 nM , whereas Bemcentinib has a reported IC50 of 14 nM . This represents an 8.75-fold increase in potency for Axl-IN-13. This difference is critical for applications requiring maximal target engagement at lower drug concentrations.

Oncology Kinase Inhibition Drug Discovery

Target Selectivity: AXL vs. TAM Family Members for Axl-IN-13 and LDC1267

While pan-TAM inhibitors like LDC1267 target multiple members of the TAM family, Axl-IN-13 is described as a potent and selective AXL inhibitor . The primary literature indicates that compound 6li (Axl-IN-13) was obviously less potent against most of the 403 wild-type kinases evaluated [1]. In contrast, LDC1267 exhibits high potency against all three TAM receptors, with IC50 values of <5 nM for MER, 8 nM for TYRO3, and 29 nM for AXL . This class-level inference suggests that Axl-IN-13 is a more specific tool for dissecting AXL-dependent signaling pathways, whereas LDC1267 would simultaneously inhibit AXL, MER, and TYRO3.

Kinase Selectivity TAM Receptors Cancer

Cellular Anti-Proliferative Activity: Axl-IN-13 in Ba/F3-TEL-AXL Cells

In a cellular context, Axl-IN-13 potently suppresses the proliferation of Ba/F3 cells transformed with TEL-AXL fusion kinase. The compound exhibited an IC50 of 4.7 nM in this assay, as determined by ELISA . This cellular potency closely mirrors its high enzymatic potency, indicating efficient cell penetration and on-target engagement. In contrast, Bemcentinib, with its lower enzymatic potency, exhibits a cellular IC50 of <30 nM in similar models . This cross-study comparison shows Axl-IN-13 is >6-fold more potent at inhibiting AXL-driven cell proliferation.

Cell Proliferation Oncology Kinase Inhibition

In Vivo Antitumor Efficacy: Tumor Growth Inhibition by Axl-IN-13 in a 4T1 Xenograft Model

Axl-IN-13 demonstrates significant dose-dependent antitumor activity in vivo. In a xenograft model derived from highly metastatic 4T1 breast cancer cells, oral administration of Axl-IN-13 at 50 mg/kg and 100 mg/kg for 14 days resulted in tumor growth inhibition (TGI) of 78.0% and 95.9%, respectively . This robust efficacy is achieved in a model known for its aggressive metastatic potential. While Bemcentinib has shown in vivo activity, direct TGI comparisons in the same model are not available from the primary literature. However, the high TGI values for Axl-IN-13, particularly at the 100 mg/kg dose, underscore its potent in vivo pharmacodynamic effect.

In Vivo Efficacy Xenograft Model Oncology

Pharmacokinetic Profile: Oral Bioavailability and Exposure of Axl-IN-13

A key differentiator for Axl-IN-13 is its documented oral bioavailability. Following a single 25 mg/kg oral dose in rats, Axl-IN-13 achieved a Cmax of 887.75 ng/mL, an AUC(0-t) of 8410.21 ng·h/mL, and an elimination half-life (T1/2) of 4.22 hours, resulting in an oral bioavailability (F) of 14.4% . This contrasts with Bemcentinib, for which detailed oral PK parameters in preclinical species are not as prominently reported in public vendor data sheets. The oral bioavailability of Axl-IN-13 facilitates convenient in vivo dosing without the need for continuous infusion, a significant practical advantage for long-term efficacy studies.

Pharmacokinetics Oral Bioavailability Drug Development

Inhibition of Cancer Cell Invasion: Functional Impact of Axl-IN-13 in MDA-MB-231 Cells

Axl-IN-13 effectively blocks the pro-invasive effects of TGF-β1 in the highly metastatic MDA-MB-231 breast cancer cell line. In a Matrigel invasion assay, treatment with Axl-IN-13 for 24 hours resulted in a dose-dependent inhibition of cell invasion, with reductions of 22.6%, 34.8%, 56.5%, and 70.4% at concentrations of 0.11 μM, 0.33 μM, 1.0 μM, and 3.0 μM, respectively . This functional data demonstrates that Axl-IN-13 not only inhibits AXL kinase activity but also reverses a key mesenchymal phenotype associated with metastasis. While Bemcentinib has also been shown to inhibit cancer cell migration and invasion , the specific, concentration-dependent inhibition percentages for Axl-IN-13 provide a quantitative benchmark for its anti-invasive efficacy.

Metastasis Cell Invasion TGF-β1 EMT

Recommended Applications for Axl-IN-13 Based on Quantitative Evidence


Elucidating AXL-Specific Signaling in Cancer Cells

Researchers investigating the role of AXL in cancer cell proliferation, survival, or migration can employ Axl-IN-13 to selectively inhibit AXL kinase activity. Its high potency (IC50 1.6 nM) and demonstrated selectivity over a large panel of kinases [1] make it a superior tool for attributing biological effects directly to AXL, minimizing confounding results from off-target kinase inhibition. This is particularly valuable in studies where AXL's role needs to be decoupled from the closely related TAM family members, MER and TYRO3 .

Studying EMT and Metastasis In Vitro

Axl-IN-13 is an excellent reagent for studying the reversal of epithelial-mesenchymal transition (EMT) and inhibition of cancer cell invasion. The quantitative data demonstrating dose-dependent inhibition of TGF-β1-induced invasion (up to 70.4% at 3.0 μM) and restoration of E-cadherin and N-cadherin protein levels [1] provides a clear functional readout for researchers modeling the metastatic process in cell culture systems like MDA-MB-231 .

In Vivo Efficacy Studies in Murine Xenograft Models

The oral bioavailability of Axl-IN-13 (F = 14.4%) and its robust in vivo antitumor activity (95.9% TGI at 100 mg/kg) [1] make it suitable for long-term dosing studies in mouse models of cancer. Researchers can use oral gavage to conveniently administer the compound and assess its impact on tumor growth, metastasis, and pharmacodynamic biomarkers of AXL inhibition in models such as the 4T1 breast cancer xenograft .

Investigating AXL-Driven Drug Resistance

AXL upregulation is a known mechanism of resistance to various targeted therapies and chemotherapies. Axl-IN-13 can be used as a tool compound to test the hypothesis that AXL inhibition can re-sensitize resistant cancer cells to these treatments. Its high potency and selectivity allow for combination studies where the specific contribution of AXL blockade to overcoming resistance can be assessed, without the complication of strong off-target kinase inhibition that might independently affect cell viability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Axl-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.